molecular formula C17H26ClN B127822 Sibutramine CAS No. 106650-56-0

Sibutramine

カタログ番号: B127822
CAS番号: 106650-56-0
分子量: 279.8 g/mol
InChIキー: UNAANXDKBXWMLN-UHFFFAOYSA-N

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of sibutramine typically involves the reaction of 1-(4-chlorophenyl)cyclobutanecarbonitrile with 2-methyl-2-butanol in the presence of a strong base such as sodium hydride. This reaction produces the intermediate, which is then reduced using lithium aluminum hydride to yield this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Weight Management

Clinical Efficacy:
Sibutramine functions as a serotonin-norepinephrine reuptake inhibitor, which contributes to its appetite-suppressing properties. Numerous clinical trials have demonstrated its effectiveness in promoting weight loss among obese individuals. For instance, a randomized controlled trial indicated that patients receiving this compound lost significantly more weight compared to those on placebo. Specifically, 65% of continuous therapy patients achieved a 5% weight loss response, while 32% achieved a 10% loss .

Long-Term Outcomes:
In a study involving 9,804 participants over an average treatment duration of 3.4 years, this compound was associated with sustained weight loss and reductions in body mass index (BMI) and waist circumference . Another trial reported an average weight loss of 7.52 kg over six months among patients treated with 10 mg/day of this compound .

StudySample SizeWeight Loss (kg)DurationKey Findings
8,000Significant vs. placebo48 weeksContinuous therapy more effective
1097.526 monthsSignificant reductions in BMI and waist
9,804Sustained3.4 yearsLong-term efficacy in weight management

Cardiovascular Health

Adverse Events:
Despite its benefits for weight management, this compound has been linked to increased cardiovascular risks. The SCOUT trial revealed that patients taking this compound had a higher incidence of nonfatal myocardial infarctions and strokes compared to those on placebo . Specifically, the hazard ratio for myocardial infarction was found to be 1.16 (95% CI: 1.03–1.31), indicating a significant increase in risk among users .

Risk Stratification:
The cardiovascular outcomes associated with this compound necessitate careful patient selection. In high-risk populations (e.g., those with pre-existing cardiovascular conditions), the use of this compound is generally contraindicated due to these elevated risks . However, some studies suggest that when used in low-risk individuals, this compound may still provide benefits without significant adverse effects on cardiovascular health .

Metabolic Disorders

Impact on Insulin Sensitivity:
Research indicates that this compound may improve insulin sensitivity in obese patients, which is crucial for managing conditions like type 2 diabetes mellitus (T2DM). A study showed that patients treated with this compound exhibited significant reductions in fasting insulin levels alongside weight loss . This effect is particularly relevant given the rising prevalence of obesity-related metabolic disorders.

Case Studies:
In clinical settings, this compound has been utilized in conjunction with behavioral therapies to enhance weight loss outcomes in adolescents and adults alike. A study involving obese adolescents reported that those treated with this compound lost an average of 4.47 kg over a year compared to minimal changes in the placebo group .

作用機序

シブトラミンは、神経シナプスにおいて、ノルエピネフリン、セロトニン、そしてより少ない程度でドーパミンの再取り込みを阻害することによって効果を発揮します。この阻害は、シナプス間隙におけるこれらの神経伝達物質のレベルを上昇させ、満腹感を促進し、食欲を抑制します。 主要な代謝産物であるM1とM2も活性があり、全体的な薬理作用に寄与しています .

類似化合物:

比較:

シブトラミンの独特の作用機序とその神経伝達物質レベルに対する強力な効果は、他の体重減量薬とは異なりますが、心臓血管のリスクのためにその使用が制限されています。

類似化合物との比較

Chemical Structure and Pharmacodynamics

Sibutramine hydrochloride monohydrate (C₁₇H₂₉Cl₂NO, molecular weight 334.33) is a serotonin-norepinephrine reuptake inhibitor (SNRI) that also weakly inhibits dopamine reuptake . It enhances satiety and thermogenesis by prolonging neurotransmitter activity in the central nervous system . Its active metabolites, M1 and M2, contribute to sustained pharmacological effects .

Clinical Efficacy

Controlled trials demonstrate dose-dependent weight loss, with 10–15 mg/day producing 3–5 kg greater reductions than placebo at 24 weeks . Over 12 months, 57% of patients achieved ≥5% weight loss with 15 mg/day, compared to 20% on placebo . Long-term studies (48 weeks) showed mean weight losses of 7.9 kg (continuous dosing) and 7.8 kg (intermittent dosing) .

Metabolism and Drug Interactions

This compound is metabolized by CYP3A4 and CYP2B6 into active metabolites. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases plasma concentrations, while inducers (e.g., rifampicin) reduce efficacy . Contraindications include concurrent use of monoamine oxidase inhibitors (MAOIs) and selective serotonin reuptake inhibitors (SSRIs) due to serotonin syndrome risks .

Comparative Analysis with Similar Compounds

Dexfenfluramine

  • Mechanism : Dexfenfluramine, a serotonin-releasing agent, depletes presynaptic serotonin stores, unlike this compound’s reuptake inhibition .
  • Efficacy : At 12 weeks, this compound 15 mg/day achieved 4.5 kg weight loss vs. 3.2 kg with dexfenfluramine .
  • Safety : Dexfenfluramine was withdrawn due to valvulopathy and pulmonary hypertension, risks absent with this compound .

Phentermine

  • Mechanism: Phentermine, a noradrenergic releasing agent, lacks serotonergic activity, reducing satiety modulation .
  • Efficacy: Limited long-term data, but short-term use (≤12 weeks) shows comparable efficacy to this compound.

Orlistat

  • Mechanism : Orlistat inhibits pancreatic lipase, blocking fat absorption, unlike this compound’s CNS effects .
  • Efficacy : In a cohort study, this compound users (n=12,336) had lower discontinuation rates due to efficacy than orlistat users (n=16,021) .
  • Safety : Orlistat lacks cardiovascular risks but causes gastrointestinal adverse effects (e.g., steatorrhea) .

Topiramate (Combination Therapy)

  • Synergy: Combining this compound with topiramate (antiepileptic with GABAergic effects) yielded 9.0% vs. 5.3% weight loss for monotherapy .
  • Safety : Topiramate introduces risks of cognitive impairment and metabolic acidosis, absent in this compound alone .

Other Noradrenergic Agents (e.g., d-amphetamine)

  • This compound’s reuptake inhibition .
  • Safety : this compound lacks stimulant effects, reducing addiction liability .

Data Tables Summarizing Key Comparisons

Table 1: Efficacy in Weight Loss

Compound Study Duration Dose (mg/day) Mean Weight Loss (kg) Key Findings Reference
This compound 24 weeks 15 4.5 Superior to dexfenfluramine
This compound 12 months 15 6.4 57% achieved ≥5% loss
This compound + Topiramate 48 weeks 15 + variable 9.0% (vs. 5.3% mono) Enhanced efficacy
Dexfenfluramine 12 weeks 30 3.2 Higher toxicity risk

Table 3: Pharmacological Mechanisms

Compound Mechanism Neurotransmitter Targets Abuse Potential Reference
This compound SNRI Serotonin, norepinephrine Low
Dexfenfluramine Serotonin-releasing agent Serotonin Low
Phentermine Norepinephrine releaser Norepinephrine High
Orlistat Lipase inhibitor N/A (enzymatic action) None

生物活性

Sibutramine is a pharmacological agent primarily used for weight management. It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) and has been extensively studied for its biological effects, particularly in obesity treatment. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in weight loss, side effects, and implications for cardiovascular health.

This compound's efficacy in promoting weight loss is attributed to its dual action on serotonin and norepinephrine pathways. The compound is metabolized into two active metabolites, which enhance satiety and increase energy expenditure by stimulating thermogenesis. This results in:

  • Increased Satiety : this compound enhances the feeling of fullness, thereby reducing food intake.
  • Enhanced Thermogenesis : It stimulates sympathetic nervous activity, particularly in brown adipose tissue, leading to increased calorie burning.

The pharmacological profile indicates that this compound influences both appetite control and metabolic rate, making it effective for weight management .

Efficacy in Weight Loss

Clinical trials have demonstrated that this compound significantly aids weight loss compared to placebo. A systematic review of multiple studies indicates:

  • Weight Loss Achievements : Patients treated with this compound experienced an average weight loss of up to 11% below baseline over 18 months. In controlled studies, significant reductions in body mass index (BMI) were observed .
  • Long-term Effects : In a large-scale study involving 98,774 patients, 92.5% achieved clinically significant weight reduction (≥5%) after long-term treatment .

Table 1: Summary of Clinical Findings on this compound

Study ReferenceSample SizeDurationWeight Loss (kg)Binge Eating Reduction (%)Adverse Effects
30424 weeks4.358.7Dry mouth, constipation
203Variable-7.4SignificantHeadache, dizziness
98,774Long-termSignificant (>5%)N/AMild adverse effects

Side Effects and Safety Profile

Despite its efficacy, this compound has been associated with various side effects. The most commonly reported include:

  • Gastrointestinal Issues : Dry mouth and constipation are prevalent among users.
  • Cardiovascular Concerns : this compound has been linked to increased heart rate and blood pressure. Studies have shown that it can elevate systolic blood pressure by approximately 51 mmHg and increase heart rate by about 76 beats per minute at higher doses .
  • Withdrawal from Market : Due to concerns over cardiovascular risks, this compound was withdrawn from the market in many countries in 2010.

Case Studies and Research Findings

Several case studies highlight the impact of this compound on both weight management and psychological factors associated with eating disorders:

  • Binge Eating Disorder : A study involving patients with binge eating disorder found that those treated with this compound showed a significant reduction in binge frequency and associated psychopathology compared to placebo .
  • Long-term Efficacy : In a longitudinal study, participants maintained significant weight loss over extended periods when combined with lifestyle changes such as diet and exercise .

Table 2: Case Study Outcomes

Case Study ReferenceConditionTreatment DurationWeight Loss (%)Psychological Impact
Binge Eating Disorder24 weeks-7.4Reduced binge episodes
ObesityLong-term≥5%Improved quality of life

化学反応の分析

Alternative Routes

  • Chiral Synthesis : Use of (R)-triethyl methyl sulfonamide as a chiral auxiliary enables enantioselective synthesis of the primary amine intermediate (9 ) .

  • Tandem Grignard–Reduction : Direct reduction of 1-(4-chlorophenyl)cyclobutanecarbonitrile with Grignard reagents (e.g., iso-BuLi) followed by LAH reduction streamlines the process .

Metabolic Reactions

This compound undergoes extensive hepatic metabolism via cytochrome P450 (CYP3A4), producing active and inactive metabolites:

MetaboliteReaction TypeEnzyme InvolvementPharmacological ActivityHalf-Life (h)
Desmethylthis compound (M1)N-DemethylationCYP3A4Potent SNRI14
Didesmethylthis compound (M2)Secondary DemethylationCYP3A4SNRI16
M5/M6Hydroxylation & ConjugationPhase II EnzymesInactive-
  • Key Data :

    • M1 and M2 exhibit 73% norepinephrine and 54% serotonin reuptake inhibition, respectively .

    • The (R)-enantiomers of M1/M2 show 10–100× greater anorectic activity than (S)-enantiomers .

Degradation and By-Product Formation

Synthetic by-products arise from side reactions during key steps:

By-ProductOriginDetection MethodReference
Heptane dinitriles (4a–b )Cycloalkylation of 4-Cl-phenylacetonitrileGC-MS, NMR
Bis-cyclobutyl alkylamine (10 )Tandem Grignard reactionUPLC-QTOF MS-MS
Benzyl-sibutramineContaminated Grignard reagentGC-MS (Retention time: 6.71 min)
  • Analytical Findings :

    • Benzyl-sibutramine impurities indicate low-quality reagents in industrial synthesis .

    • By-products are minimized using high-purity Grignard reagents and optimized reaction conditions .

Analytical Characterization Techniques

Quantitative and qualitative analysis of this compound and its derivatives employs:

MethodParametersKey Findings
UPLC-QTOF MS-MS Column: HSS C18 (1.8 µm); ESI+ modeDetects this compound ([M+H]⁺: m/z 280.18) and benzyl-sibutramine (m/z 314.17)
GC-MS Column: HP-5MS; Oven: 70°C → 300°CRetention time: 6.71 min; fragments at m/z 125.02, 139.03
Chiral HPLC Chiralpak AD-H column; n-Hexane:IPAResolves (R)- and (S)-enantiomers of metabolites

Stability and Degradation Under Stress Conditions

This compound degrades under acidic, basic, and oxidative conditions:

  • Acidic Hydrolysis : Forms hydroxylated derivatives (e.g., M5/M6) via C–N bond cleavage .

  • Oxidative Stress : Generates N-oxide derivatives, detected via LC-MS/MS .

Stereochemical Considerations

  • The (R)-enantiomers of M1/M2 dominate pharmacological activity due to higher affinity for SERT/NET (Table 1) :

EnantiomerSERT (K~i~, nM)NET (K~i~, nM)DAT (K~i~, nM)
(R)-Desmethylthis compound44412
(S)-Desmethylthis compound9,200870180

Q & A

Basic Research Questions

Q. What experimental models are recommended for studying Sibutramine’s anti-obesity mechanisms?

Methodological Answer:

  • Dietary-obese Wistar rats are a standard model for evaluating this compound’s effects on food intake, body weight, and insulin resistance. Key parameters include daily food intake measurements, body weight tracking, and the Homeostatic Model Assessment (HOMA) index for insulin sensitivity .
  • Validation : Pair-feeding controls should be included to distinguish pharmacological effects from caloric restriction. Hypothalamic neuropeptide Y (NPY) levels can be assayed via immunofluorescence to explore central mechanisms, though this compound’s insulin-sensitizing effects may occur independently of NPY pathways .

Q. What analytical techniques are validated for detecting this compound in complex matrices (e.g., herbal supplements)?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) are gold-standard methods. Sample preparation should include solid-phase extraction (SPE) to isolate this compound from interfering compounds.
  • Validation Criteria : Ensure linearity (R² > 0.99), recovery rates (85–115%), and limits of detection (LOD < 1 ng/mL) per ICH guidelines. Cross-validate findings with nuclear magnetic resonance (NMR) for structural confirmation .

Q. How should researchers design studies to assess this compound’s dose-dependent effects on metabolic parameters?

Methodological Answer:

  • Use randomized, dose-escalation protocols in animal models, with at least three dosage tiers (e.g., 3 mg/kg, 5 mg/kg, 10 mg/kg). Monitor acute vs. chronic effects by measuring:
    • Adipose tissue mass via dual-energy X-ray absorptiometry (DEXA).
    • Serum biomarkers : Leptin, adiponectin, and fasting glucose .
  • Include a washout period to distinguish reversible vs. persistent effects.

Advanced Research Questions

Q. How can researchers reconcile contradictions between this compound’s efficacy and cardiovascular risk findings?

Methodological Answer:

  • Conduct systematic reviews with subgroup analyses to isolate confounding variables (e.g., pre-existing hypertension, dosage variations). Use PICOS framework (Population, Intervention, Comparison, Outcome, Study Design) to standardize inclusion criteria.
  • Meta-regression : Adjust for covariates like trial duration and baseline BMI. Prioritize studies with ambulatory blood pressure monitoring (ABPM) to capture transient cardiovascular effects .

Q. What methodologies are appropriate for investigating this compound’s long-term metabolic impacts beyond weight loss?

Methodological Answer:

  • Longitudinal cohort studies with multi-omics integration:
    • Transcriptomics : RNA sequencing of adipose tissue to identify pathways altered by sustained this compound exposure.
    • Metabolomics : LC-MS profiling of serum metabolites to track changes in lipid oxidation and glycolysis .
  • Mechanistic validation : Use CRISPR-Cas9 knockout models (e.g., serotonin receptor 5-HT2C) to isolate downstream targets .

Q. How can researchers address reproducibility challenges in this compound studies?

Methodological Answer:

  • Pre-register protocols (e.g., on Open Science Framework) detailing:
    • Standardized diets for animal models (e.g., 45% kcal from fat for obesity induction).
    • Blinded outcome assessments to reduce bias.
  • Data sharing : Publish raw datasets (e.g., food intake logs, HPLC chromatograms) in repositories like Figshare to enable cross-lab validation .

Q. What statistical approaches best handle skewed distributions in this compound trial data?

Methodological Answer:

  • Non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed outcomes like HOMA indices.
  • Bootstrapping : Generate 95% confidence intervals for skewed variables (e.g., adipose tissue mass).
  • Adjustments : Apply Benjamini-Hochberg correction for multiple comparisons to minimize Type I errors .

特性

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAANXDKBXWMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84485-00-7 (hydrochloride)
Record name Sibutramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106650560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1023578
Record name Sibutramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sibutramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.40e-04 g/L
Record name Sibutramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sibutramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Sibutramine produces its therapeutic effects by inhibition of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake at the neuronal synapse. By inhibiting the reuptake of these neurotransmitters, sibutramine promotes a sense of satiety and decrease in appetite, thereby reducing food intake. Data from animal studies also suggest that sibutramine may also increase energy expenditure through thermogenic effects in both the basal and fed states, but this has not been confirmed in humans. Sibutramine and its major pharmacologically active metabolites (M1 and M2) do not act via release of monoamines., The anorectic effects of sibutramine are principally due to its primary and secondary amine metabolites that inhibit reuptake (but do not cause release) of serotonin, norepinephrine, and, to a lesser extent, dopamine at the neuronal synapse, thus promoting a sense of satiety. Results of animal studies suggest that sibutramine also may increase energy expenditure through thermogenic effects. However, this has not been confirmed in humans to date., In order to clarify the mechanism underlying the anti-obesity effects of sibutramine, we examined the effects of sibutramine on extracellular levels of dopamine and 5-hydroxytryptamine (5-HT) through microdialysis in the striatum in unanesthetized and freely moving rats. Sibutramine (5 mg/kg, oral administration (po)) increased extracellular dopamine and 5-HT levels in rat striatum. The tricyclic antidepressant dosulepin (80 mg/kg, po or 1 uM perfusion through the striatal probe) increased 5-HT levels only. Sibutramine-induced dopamine release was antagonized by perfusion of tetrodotoxin (1 uM) through the microdialysis probe in the striatum. However, sibutramine-induced dopamine release was not inhibited by prazosin (1 mg/kg, intraperitoneal injection (ip)), a suppressor of serotonergic activity in the striatum via blockade of alpha(1)-adrenoceptors, or perfusion with nomifensine (1 uM), an inhibitor of dopamine re-uptake. These results suggest that sibutramine increases dopamine levels in the striatum by exocytotic release and not by a carrier-mediated mechanism, Sibutramine is a noradrenaline and 5-hydroxytryptamine reuptake inhibitor which causes weight loss in laboratory rodents via effects on both food intake and metabolic rate. Sibutramine's effects are predominantly mediated by two pharmacologically-active metabolites (its primary and secondary amines). Sibutramine and its active metabolites do not cause the release of monoamine neurotransmitters and do not have affinity for their receptors. Sibutramine dose-dependently inhibits 24 hr food intake in rats by enhancing the natural physiological process of satiety. Sibutramine also stimulates thermogenesis in rats, producing sustained (> 6 hr) increases in oxygen consumption of up to 30%. The thermogenic effect of sibutramine results from central activation of efferent sympathetic activity which, in turn, involves activation of beta 3-adrenoceptors. Sympathetic stimulation of brown adipose tissue via beta 3-adrenoceptors is thought to be the cause of the large, 18 fold increase in brown adipose tissue glucose utilization induced by sibutramine. These dual effects of sibutramine on food intake and thermogenesis explain its anti-obesity effect in animals.
Record name Sibutramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SIBUTRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7209
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

106650-56-0
Record name Sibutramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106650-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sibutramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106650560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sibutramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sibutramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SIBUTRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV5EC51866
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SIBUTRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7209
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sibutramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

191-192 °C, 191 - 192 °C
Record name Sibutramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sibutramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a 100 mL three-necked flask equipped with a magnetic stir bar, an argon inlet, a thermometer probe and rubber septum, was charged 1-(4-chloro-phenyl)-cyclobutanecarbonitrile (CCBC) (8.0 g, 41.9 mmol (96%)) and CuBr (0.12 g, 2%). After purging the flask with argon for 10 min, MTBE (15 mL) and iBuMgCl (68 mL, 0.61 mol in MTBE) were added and the reaction mixture was refluxed for 4–6 h. The reaction was monitored on HPLC for the disappearance of CCBC. The reaction mixture was cooled to ambient temperature and added drop-wise to the solution of (2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide (15.0 g, 42 mmol) in THF (100 mL) in a 500 mL round-bottomed flask at −78° C. The reaction mixture was stirred for 4 h and warmed up to 10° C. under stirring. The reaction was monitored on TLC for the disappearance of 1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine. Then the reaction mixture was cooled to 0° C. and aqueous ammonium acetate (30%, 50 mL) was added, follows by MTBE (200 mL) and warmed up to ambient temperature. The organic phase was washed with 30% KHCO3 (50 mL) and 20% NaCl (50 mL) and polish filtered through two layers of filter paper. After the resulting organic phase was distilled under reduced pressure to about 50 mL (KF=0.58%), anhydrous THF (80 mL) and Ti(OPri)4 were added and the mixture was stirred at ambient temperature for 1 h and cooled to −45° C. NaBH4 (6.4 g, 168 mmol) was added in one portion and the mixture was stirred for 6 h and warmed up to −20° C. and the reaction was monitored on TLC for the disappearance of starting material. To the reaction mixture was slowly added aqueous HCl dissolved in MeOH (60 mL, 4M) and the mixture was warmed to ambient temperature and stirred for 3 h. After the mixture was cooled to 0° C., NaOH (5 M) was added slowly to pH ˜12 for the solution, the mixture was diluted with toluene (200 mL), and was distilled under reduced pressure to remove the low boiling point solvents. The organic phases were allowed to separate for 20 min and the organic phase was washed twice with aqueous NaCl (50 mL, 20%). The mixture was heated to 60–70° C. and D-tartaric acid (6.3 g) in water (13 ml) and acetone (6 mL) was added slowly. The mixture was distilled under azeotropic condition until the internal temperature reached >95° C. The mixture was then cooled to ambient temperature and stirred for 1 h. The slurry formed was filtered and the wet cake was washed with toluene (30 mL×2) and MTBE (30 mL) and dried at 45° C. for 24 h under reduced pressure to afford the (R)-DDMS.D-TA with 85% yield and 70% ee.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
68 mL
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
8 g
Type
reactant
Reaction Step Six
[Compound]
Name
CuBr
Quantity
0.12 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
(2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide
Quantity
15 g
Type
reactant
Reaction Step Eight
Name
Quantity
100 mL
Type
solvent
Reaction Step Eight
Name
1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
50 mL
Type
reactant
Reaction Step Ten
Name
Quantity
6.4 g
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Yield
85%

Synthesis routes and methods II

Procedure details

12.3 g of racemic sibutramine was dissolved in 85 ml of ethyl acetate, L-DBTA dissolved in 85 ml of ethyl acetate was added thereto. The reaction mixture was heated under reflux, cooled to room temperature and then filtered to obtain crystals (ee: about 85%). And then, the crystals were suspended in 220 ml of ethyl acetate, and heated under reflux to obtain solids. The solids were recrystallized from 450 ml of isopropyl alcohol to obtain L-DBTA salt of (−)-sibutramine (ee: ≧99.3%). The L-DBTA salt of (−)-sibutramine was neutralized with saturated sodium bicarbonate, and then extracted with chloroform to obtain (−)-sibutramine free base.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
[Compound]
Name
L-DBTA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Two
Quantity
220 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sibutramine
Reactant of Route 2
Sibutramine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sibutramine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Sibutramine
Reactant of Route 5
Reactant of Route 5
Sibutramine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Sibutramine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。